molecular formula C8H8N2O5 B3046691 methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate CAS No. 1269822-94-7

methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B3046691
CAS No.: 1269822-94-7
M. Wt: 212.16
InChI Key: YZSBUCXXYJGFNU-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O5 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate.

    Substitution: Substitution of the nitro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both an acetyl and a nitro group on the pyrrole ring.

Properties

IUPAC Name

methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-4(11)5-3-6(8(12)15-2)9-7(5)10(13)14/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSBUCXXYJGFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182386
Record name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269822-94-7
Record name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269822-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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